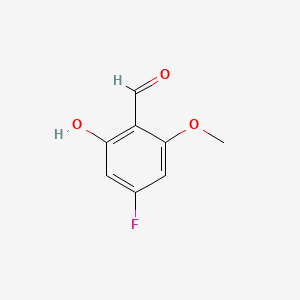

4-Fluoro-2-hydroxy-6-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C8H7FO3 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

4-fluoro-2-hydroxy-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7FO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 |

InChI Key |

QETYECRXKCCUIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogen and Functional Group Positioning

- The similarity score of 0.94 suggests a close structural relationship, but bromine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .

- 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6) :

This isomer has fluorine at position 2 and methoxy at position 4. The absence of a hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound .

Functional Group Variations

- 4-Bromo-2-fluoro-6-methoxybenzoic acid (CAS 1427415-25-5) :

Substituting the aldehyde group with a carboxylic acid introduces acidic properties (pKa ~2–3), making it more water-soluble but less reactive in aldol condensations compared to the aldehyde-containing target compound . - However, this modification reduces similarity (score: 0.83) and may complicate synthetic routes due to the need for Sonogashira coupling .

Structural Similarity and Toxicity Considerations

The European Food Safety Authority (EFSA) evaluates compounds like 2-hydroxy-4-methoxybenzaldehyde based on structural similarity to hydroxy-/alkoxy-substituted benzyl derivatives.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Substituents | Functional Group | Similarity Score | Key Properties/Implications |

|---|---|---|---|---|---|

| 4-Fluoro-2-hydroxy-6-methoxybenzaldehyde | Not provided | 4-F, 2-OH, 6-OCH3 | Aldehyde | N/A | High polarity, potential H-bonding |

| 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1472104-49-6 | 4-Br, 2-F, 6-OH | Aldehyde | 0.94 | Increased steric hindrance |

| 2-Fluoro-4-methoxybenzaldehyde | 331-64-6 | 2-F, 4-OCH3 | Aldehyde | 0.78* | Lower solubility in polar solvents |

| 4-Bromo-2-fluoro-6-methoxybenzoic acid | 1427415-25-5 | 4-Br, 2-F, 6-OCH3 | Carboxylic Acid | 0.90 | Higher acidity (pKa ~2–3) |

*Inferred from substituent analysis.

Research Findings and Implications

- Reactivity : The aldehyde group in this compound is expected to undergo nucleophilic additions, similar to 2-fluoro-4-methoxybenzaldehyde, but the hydroxyl group at position 2 may enhance chelation with metal catalysts in cross-coupling reactions .

- Toxicity: EFSA’s group-based evaluation approach for 2-hydroxy-4-methoxybenzaldehyde highlights the need to assess metabolites like quinone methides, which could form via oxidation of the target compound’s hydroxyl group .

Preparation Methods

Directed Fluorination via Nitro Intermediates

A widely adopted strategy involves introducing fluorine at the para position relative to the hydroxyl group through nitro intermediates. For example, 5-fluoro-2-nitrophenol serves as a precursor, where the nitro group directs electrophilic substitution. Benzylation of the phenolic hydroxyl group using benzyl bromide in the presence of K₂CO₃ and DMF yields 2-benzyloxy-4-fluoronitrobenzene . Subsequent nucleophilic aromatic substitution with vanillin (4-hydroxy-3-methoxybenzaldehyde) under basic conditions introduces the methoxy and aldehyde functionalities.

Reaction Conditions :

Yield Optimization :

Reductive Amination and Aldehyde Protection

Solid-Phase Synthesis with Protective Groups

Solid-phase methodologies enable precise control over sequential functionalization. The hydroxyl group at position 2 is protected as a benzyl ether , while the aldehyde is temporarily masked as an acetal. Fluorination at position 4 is achieved using N-fluorobenzenesulfonimide (NFSI) under mild conditions. Deprotection via catalytic hydrogenation (Pd/C, H₂) restores the hydroxyl and aldehyde groups.

Key Advantages :

Oxidative Demethylation Strategies

Sequential Methoxylation and Demethylation

Starting from 2,6-dimethoxy-4-fluorobenzaldehyde , selective demethylation at position 2 is achieved using BBr₃ in dichloromethane. The reaction preserves the methoxy group at position 6 and the aldehyde functionality.

Yield Data :

| Step | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Methoxylation | CH₃I, K₂CO₃ | Acetone | 85 |

| Demethylation | BBr₃ | CH₂Cl₂ | 78 |

Challenges :

-

Over-demethylation can occur if reaction times exceed 2 hours.

Catalytic C–H Activation for Direct Functionalization

Palladium-Catalyzed Fluorination

Recent advances employ Pd(OAc)₂ and Selectfluor to introduce fluorine directly into 2-hydroxy-6-methoxybenzaldehyde . The reaction leverages chelation-assisted C–H activation, with the hydroxyl and methoxy groups coordinating palladium to direct fluorination at position 4.

Optimized Parameters :

-

Ligand: 1,10-Phenanthroline (enhances regioselectivity).

-

Solvent: Acetonitrile/water (9:1).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic Fluorination | Nitro intermediate, S_NAr | 73–80 | High | Moderate |

| Solid-Phase Synthesis | Protection/fluorination | 65–70 | Medium | High |

| Vilsmeier-Haack | Direct formylation | 60–68 | Low | Low |

| Oxidative Demethylation | BBr₃-mediated demethylation | 75–78 | High | Moderate |

| Catalytic C–H Activation | Pd-catalyzed fluorination | 65–68 | Medium | High |

Trade-offs :

-

Electrophilic fluorination offers high yields but requires toxic nitro intermediates.

-

Catalytic C–H activation is atom-economical but suffers from moderate yields.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Large-scale synthesis benefits from continuous flow technology, which enhances heat/mass transfer and reduces reaction times. For instance, the fluorination of 2-hydroxy-6-methoxybenzaldehyde using Selectfluor in a microreactor achieves 85% conversion in 10 minutes, compared to 24 hours in batch processes.

Economic Factors :

-

Raw material costs dominate for nitro-based routes.

-

Catalytic methods reduce waste but require expensive ligands.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Fluoro-2-hydroxy-6-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves functional group introduction on a fluorinated benzene ring. A common approach includes selective demethylation of intermediates, as seen in analogous compounds like 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde . Key steps:

- Step 1 : Start with a fluorinated dimethoxybenzaldehyde precursor.

- Step 2 : Use selective demethylation agents (e.g., BBr₃ or AlCl₃) to remove methyl groups at specific positions.

- Optimization : Monitor reaction temperature (0–25°C) and stoichiometry to avoid over-demethylation. Purity can be enhanced via recrystallization or column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and detect hydroxyl protons (D₂O exchange).

- HPLC : Assess purity (>95% as standard for research-grade compounds) .

- Mass Spectrometry (MS) : Verify molecular weight (expected: 184.14 g/mol for C₈H₇FO₃) .

- X-ray Crystallography : Optional for structural elucidation if crystalline derivatives are synthesized.

Q. How can researchers ensure the stability of this compound during storage?

- Answer :

- Store under inert atmosphere (N₂ or Ar) at 0–6°C to prevent oxidation of the aldehyde group .

- Use amber vials to avoid photodegradation.

- Regular purity checks via HPLC are recommended for long-term studies.

Advanced Research Questions

Q. What strategies address low reactivity in cross-coupling reactions involving this compound?

- Answer :

- Protection of Hydroxyl Group : Convert to a silyl ether (e.g., TBS) to reduce steric hindrance and electron-withdrawing effects from fluorine .

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands tailored for electron-deficient substrates.

- Microwave-Assisted Synthesis : Enhance reaction rates under controlled microwave conditions (e.g., 100°C, 30 min) .

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Answer :

- Docking Studies : Use software like AutoDock to simulate interactions with target enzymes (e.g., kinases or oxidoreductases).

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro positions) with biological activity using PubChem data .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic additions .

Q. How should researchers resolve contradictions in reported biological activity data?

- Answer :

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK-293 vs. HepG2) and control compounds .

- Metabolite Analysis : Check for in situ degradation products (e.g., via LC-MS) that may alter bioactivity .

- Dose-Response Curves : Ensure linearity across tested concentrations (e.g., 1–100 µM) to validate IC₅₀ values .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Answer :

- Purification Bottlenecks : Replace column chromatography with fractional distillation or continuous-flow systems.

- Byproduct Management : Optimize stoichiometry to minimize side products (e.g., over-fluorinated derivatives) .

- Regulatory Compliance : Ensure adherence to EPA/EFSA guidelines for fluorine-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.